N-hydroxy-5-phenylthiophene-2-carboxamide
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Overview
Description
N-hydroxy-5-phenylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiophene ring and a carboxamide group with an N-hydroxy substituent. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-5-phenylthiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where 5-phenylthiophene-2-carbaldehyde is synthesized first . This intermediate can then be converted to the desired carboxamide through subsequent reactions involving hydroxylamine and appropriate reagents.
Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . These intermediates can be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-5-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-hydroxy-5-phenylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-hydroxy-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-2-pyridone-5-carboxamide: This compound is a metabolic product of nicotinamide adenine dinucleotide (NAD) degradation and has been studied for its role in kidney function and disease.
Thiophene Derivatives: Other thiophene derivatives, such as suprofen and articaine, exhibit various pharmacological properties, including anti-inflammatory and anesthetic effects.
Uniqueness
N-hydroxy-5-phenylthiophene-2-carboxamide is unique due to its specific structural features, including the N-hydroxy and phenyl substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-hydroxy-5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2S/c13-11(12-14)10-7-6-9(15-10)8-4-2-1-3-5-8/h1-7,14H,(H,12,13) |
InChI Key |
XIQUFDAAPVAKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NO |
Origin of Product |
United States |
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